molecular formula C21H18N2O5 B1230576 1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester

1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester

Cat. No. B1230576
M. Wt: 378.4 g/mol
InChI Key: CHMRNDLQEDOFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester is a member of benzofurans.

Scientific Research Applications

Photodynamic Therapy Research

A study explored the synthesis of a fluorine analogue of hematoporphyrin, involving the conversion of benzyl 3,5-dimethyl-2-pyrrolecarboxylate, which shares structural similarities with the chemical . This research holds potential for applications in photodynamic therapy for cancer treatment (Omote et al., 1996).

Electochemical Studies

In another study, the oxidative α,α'-coupling of 3-methoxy-4-methyl-2-pyrrolecarboxylic acid, closely related to the chemical of interest, was investigated. This research offers insights into the electrochemical properties and potential applications of similar compounds (Ribó et al., 1993).

Reactivity Studies

Research on the reactivity of heterocyclic analogues of phenanthrene, which include structures like the methyl-1[1]benzofuro[3,2-b]pyrrole, provided insights into the chemical behavior of these compounds under various conditions. This is crucial for understanding the reactivity and potential applications in various chemical processes (Wébert et al., 1983).

Cytotoxic Potential Studies

Derivatives of 2- and 3-benzo[b]furancarboxylic acids, closely related to the chemical , were prepared and evaluated for their cytotoxic potential against human cancer cell lines. This research is significant for the development of new anticancer agents (Kossakowski et al., 2005).

Crystal Structure Analysis

The crystal structure of chain functionalized pyrroles, including compounds like methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, was determined. Such studies are essential for understanding the structural properties of similar compounds, which can have implications in material science and pharmaceuticals (Silva et al., 2012).

properties

Product Name

1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 1-[2-(2-methoxyanilino)-2-oxoethyl]-[1]benzofuro[3,2-b]pyrrole-2-carboxylate

InChI

InChI=1S/C21H18N2O5/c1-26-17-10-6-4-8-14(17)22-19(24)12-23-15(21(25)27-2)11-18-20(23)13-7-3-5-9-16(13)28-18/h3-11H,12H2,1-2H3,(H,22,24)

InChI Key

CHMRNDLQEDOFJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=CC3=C2C4=CC=CC=C4O3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester

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